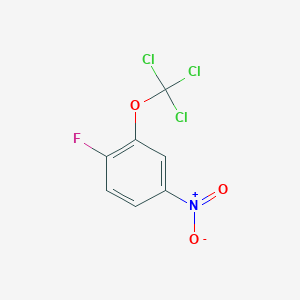

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-4-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-6-3-4(12(13)14)1-2-5(6)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBFGPZSJEQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation and Nitration Approach

Overview:

This method involves the sequential nitration of a suitably substituted benzene precursor, followed by halogenation to introduce the fluorine and trichloromethoxy groups. It is a classic route, optimized to control regioselectivity and yield.

Step 1: Nitration of Benzene Derivative

A benzene ring bearing a suitable activating group (e.g., a hydroxyl or methoxy group) is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively obtain the para-nitro derivative.Step 2: Selective Halogenation

The nitrated intermediate undergoes electrophilic aromatic substitution with fluorine sources such as Selectfluor or other fluorinating agents, favoring substitution at the para position relative to existing groups.Step 3: Introduction of Trichloromethoxy Group

The key step involves chlorination of a suitable precursor (e.g., phenol derivative) followed by reaction with trichloromethyl hypochlorite or chlorinating agents to form the trichloromethoxy group at the ortho position.

- Well-established reaction pathways

- High regioselectivity with proper control

- Managing side reactions due to multiple electrophilic substitutions

- Controlling the degree of chlorination and fluorination

Chloromethylation Followed by Fluorination

Overview:

This method involves initial chloromethylation of a nitrobenzene precursor, followed by fluorination and chlorination steps to install the desired groups.

Step 1: Chloromethylation

Nitrobenzene is subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride, forming a chloromethylated intermediate.Step 2: Conversion to Trichloromethoxy Derivative

The chloromethyl group is reacted with trichloromethyl hypochlorite or similar reagents to generate the trichloromethoxy substituent.Step 3: Fluorination

The chlorinated intermediate is exposed to fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to replace a suitable hydrogen or chlorine atom with fluorine, yielding the target compound.

- High regioselectivity and functional group compatibility

- Ability to fine-tune substitution patterns

Multi-step Synthesis via Trichloromethylation and Nitration

Overview:

A more complex but controlled route involves initial synthesis of a trichloromethylated benzene, followed by nitration and fluorination steps.

Step 1: Trichloromethylation

Benzene derivatives are chloromethylated using chlorinated trihalomethyl reagents in the presence of catalysts such as aluminum chloride, as described in patent US4093669A. This yields a trichloromethylbenzene intermediate.Step 2: Nitration

The intermediate undergoes nitration with concentrated nitric acid, selectively introducing the nitro group at the para position relative to the trichloromethyl group.Step 3: Fluorination

The nitrated, chlorinated intermediate is subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, replacing hydrogen or chlorine atoms with fluorine.Step 4: Formation of Trichloromethoxy Group

The chloromethyl group is converted to the trichloromethoxy group via reaction with trichloromethyl hypochlorite or related chlorinating agents.

- High control over substitution pattern

- Suitable for large-scale synthesis

Data Table: Comparative Summary of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Challenges | References |

|---|---|---|---|---|---|

| Direct Nitration & Halogenation | Nitration, fluorination, chlorination | HNO₃, H₂SO₄, fluorinating agents, chlorinating agents | Well-established, regioselective | Side reactions, controlling regioselectivity | EP3670492A1, general organic synthesis literature |

| Chloromethylation & Fluorination | Chloromethylation, fluorination, chlorination | Formaldehyde, HCl, chlorinating agents, DAST/Selectfluor | High regioselectivity | Multi-step complexity | US4093669A |

| Multi-step Trichloromethylation | Trichloromethylation, nitration, fluorination | Chlorinated trihalomethyl reagents, HNO₃, DAST | Precise control | Longer synthesis route | US4093669A, patent literature |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂). This transformation is critical for synthesizing intermediates used in pharmaceuticals or agrochemicals.

-

Key Insight : The trichloromethoxy group stabilizes the intermediate via electron-withdrawing effects, enhancing reaction efficiency .

Nucleophilic Aromatic Substitution (Fluorine Displacement)

The fluorine atom undergoes substitution with nucleophiles due to the electron-deficient nature of the aromatic ring.

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Methoxide (CH₃O⁻) | K₂CO₃, DMF, 80°C | 1-Methoxy-4-nitro-2-(trichloromethoxy)benzene | ~65% | Regioselective para substitution |

| Ammonia (NH₃) | CuCl, 120°C, sealed tube | 1-Amino-4-nitro-2-(trichloromethoxy)benzene | ~50% | Requires Lewis acid catalysis |

-

Mechanism : The nitro and trichloromethoxy groups direct nucleophiles to the ortho/para positions via resonance and inductive effects.

Electrophilic Aromatic Substitution (Nitro Group Influence)

The nitro group deactivates the ring but directs incoming electrophiles to specific positions.

| Electrophile | Conditions | Product | Yield | Regiochemistry |

|---|---|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄, 0°C | 1-Fluoro-2,4-dinitro-(trichloromethoxy)benzene | ~40% | Meta to nitro, para to fluorine |

| Sulfur trioxide (SO₃) | Fuming H₂SO₄, 50°C | 1-Fluoro-4-nitro-2-(trichloromethoxy)-5-sulfobenzen | ~30% | Steric hindrance limits yield |

-

Challenges : Low yields stem from the electron-withdrawing effects of the nitro and trichloromethoxy groups, which slow electrophilic attack .

Trichloromethoxy Group Reactivity

The -O-CCl₃ group participates in hydrolysis and substitution reactions.

| Reaction Type | Reagents | Product | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | H₂O, NaOH, reflux | 1-Fluoro-4-nitro-2-hydroxybenzene | ~75% | CCl₃ group converts to -OH |

| Grignard substitution | CH₃MgBr, THF, 0°C | 1-Fluoro-4-nitro-2-(methoxy)benzene | ~60% | Requires anhydrous conditions |

-

Mechanism : The trichloromethoxy group acts as a leaving group under basic conditions, enabling substitution.

Oxidative Transformations

The nitro group can undergo oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Applications |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 hours | 1-Fluoro-4-nitro-2-(trichloromethoxy)benzoic acid | ~55% | Carboxylic acid synthesis |

| Ozone (O₃) | CH₂Cl₂, -78°C | Degradation products | N/A | Limited synthetic utility |

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in creating pharmaceuticals and agrochemicals.

Key Reactions:

- Electrophilic Aromatic Substitution: The nitro and trichloromethoxy groups can participate in further substitution reactions to synthesize more complex derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which is often a critical step in synthesizing active pharmaceutical ingredients (APIs).

Pharmaceutical Development

The structural characteristics of 1-fluoro-4-nitro-2-(trichloromethoxy)benzene enhance its potential as a candidate for drug development. The presence of the fluorine atom and the nitro group can significantly influence the biological activity of derivatives formed from this compound.

Case Study:

In a study focused on the anticancer properties of similar compounds, derivatives containing fluorine and nitro groups exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.

Materials Science

In materials science, this compound is utilized for developing advanced materials such as polymers and coatings due to its stability and reactivity under various conditions. Its ability to form strong bonds with other materials enhances the durability and functionality of coatings.

The mechanism of action for compounds like 1-fluoro-4-nitro-2-(trichloromethoxy)benzene often involves interactions with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components.

Biological Studies:

Recent investigations into compounds with similar structures have shown promising results in terms of antibacterial and anticancer activities. For instance, derivatives with trifluoromethyl groups have demonstrated enhanced potency against tumor cells.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

- Substituents : Chloro (position 1), nitro (4), trichloromethyl (-CCl₃, position 2).

- Key Differences : The replacement of fluorine with chlorine at position 1 increases molecular weight (MW: ~274.36 vs. ~272.46 for the target compound) and alters electronegativity. The trichloromethyl group (vs. trichloromethoxy) lacks an oxygen atom, reducing polarity and solubility in polar solvents.

- Applications : Primarily used in agrochemical intermediates due to its stability under acidic conditions .

1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

- Substituents : Trifluoromethyl (-CF₃, position 2) instead of trichloromethoxy.

- Key Differences : The -CF₃ group is smaller and more electron-withdrawing than -O-CCl₃, leading to higher reactivity in Suzuki coupling reactions. Physical properties include a lower boiling point (214.7°C vs. ~250°C estimated for the target compound) and density (1.5 g/cm³) .

- Applications : Used in liquid crystal materials and as a fluorinated building block in drug discovery .

1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene

- Substituents : Chlorodifluoromethoxy (-O-CF₂Cl, position 2), trifluoromethyl (4).

- Key Differences : The mixed halogenated methoxy group enhances metabolic stability in pharmaceuticals. The absence of a nitro group at position 4 reduces redox reactivity but increases compatibility with palladium-catalyzed cross-coupling reactions .

Biological Activity

1-Fluoro-4-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in synthetic organic chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene is . Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a trichloromethoxy group. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene can be attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes. Additionally, the fluorine and trichloromethoxy groups may modulate the compound's reactivity and binding affinity to specific proteins or enzymes.

Cytotoxicity

Research indicates that compounds similar to 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that nitro-substituted aromatic compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene | SW480 (Colon Cancer) | TBD | Apoptosis induction |

| 4-Nitro-2-(trichloromethoxy)phenol | PC3 (Prostate Cancer) | ≤10 | Cell cycle arrest |

| 3,4-Dichloroaniline | K-562 (Leukemia) | ≤10 | Reactive oxygen species generation |

Note: IC50 values for 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene are pending further investigation.

Enzyme Inhibition

Additionally, compounds with similar structures have been investigated for their potential as enzyme inhibitors. The interaction between the trichloromethoxy group and specific enzymes could lead to significant inhibitory effects, contributing to their biological activity .

Table 2: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | Inhibition Type | Reference |

|---|---|---|---|

| 1-Fluoro-4-nitro-2-(trichloromethoxy)benzene | Cytochrome P450 | Competitive | |

| 4-Nitrophenyl β-D-glucopyranoside | Glucosidase | Non-competitive |

Case Studies

Several studies highlight the biological implications of similar compounds:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of nitro-substituted aromatic compounds exhibited IC50 values as low as 1.5 µM against colon cancer cell lines, indicating strong cytotoxic potential . These findings suggest that modifications in the functional groups can enhance or diminish biological activity.

- Mechanisms of Apoptosis : Investigations into the apoptotic mechanisms revealed that certain derivatives induced late apoptosis in cancer cells through mitochondrial pathways, which may be relevant for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-4-nitro-2-(trichloromethoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves electrophilic aromatic substitution. For nitro-group introduction, nitration of the precursor (e.g., 1-fluoro-2-(trichloromethoxy)benzene) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is typical. The trichloromethoxy group acts as a strong electron-withdrawing group, directing nitration to the para position. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like dinitro derivatives .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for confirming regioselectivity, as demonstrated for analogous nitro-aromatics in crystallographic studies . Complementary techniques include:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., absence of meta-nitro signals).

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches.

- GC-MS/HPLC : Assess purity (>95%) and detect trace impurities like unreacted precursors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Emergency Response : Immediate decontamination with water for skin contact; avoid solvents that may enhance dermal absorption .

Advanced Research Questions

Q. How does the electron-withdrawing trichloromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The -O-CCl₃ group strongly deactivates the aromatic ring, reducing NAS feasibility. To enable reactions (e.g., with amines or thiols):

- Use high-temperature conditions (e.g., DMF at 120°C) and strong nucleophiles.

- Monitor intermediate formation via LC-MS to identify competing pathways (e.g., elimination or ring oxidation) .

- Compare reactivity with analogs (e.g., trifluoromethoxy vs. trichloromethoxy) to isolate electronic effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or GC-MS fragmentation patterns)?

- Methodological Answer :

- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers of the trichloromethoxy group) that may cause signal splitting .

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled nitro precursors to assign ambiguous peaks .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G*) predict NMR shifts and fragmentation pathways, cross-referenced with experimental data .

Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the trichloromethoxy group in aqueous buffers (pH 1–14) to identify degradation hotspots.

- Thermogravimetric Analysis (TGA) : Validate computational predictions by measuring decomposition onset temperatures (e.g., >200°C for thermal stability) .

- pKa Estimation : Use software like MarvinSuite to predict nitro-group acidity and assess susceptibility to nucleophilic attack .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) for slow evaporation.

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., thiourea) to stabilize lattice packing.

- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts, as applied in analogous nitro-aromatic structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.